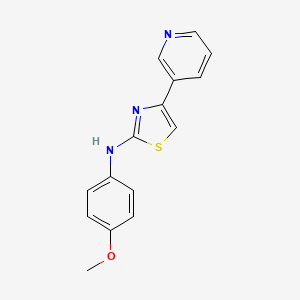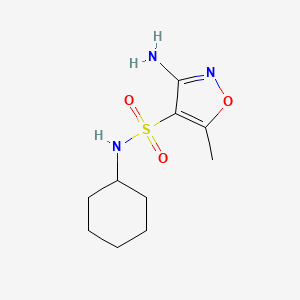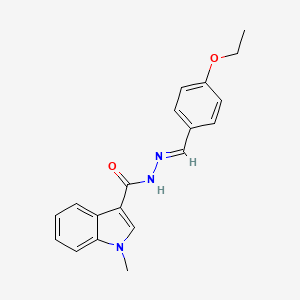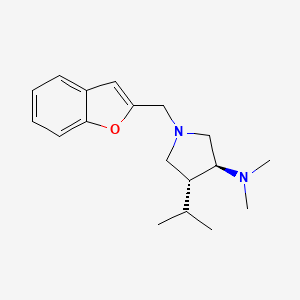
(2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID is a complex organic compound characterized by its unique structure, which includes an azepane ring, a phenethyl group, and a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenethyl group is then introduced via a substitution reaction, followed by the incorporation of the phosphinic acid moiety through a phosphonation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-OXO-1-AZEPANYL)METHYL(PHENETHYL)PHOSPHINIC ACID include other azepane derivatives, phenethyl compounds, and phosphinic acid analogs. Examples include:
- Azepane derivatives with different substituents
- Phenethyl compounds with varying functional groups
- Phosphinic acid analogs with different side chains
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and functionality.
Propiedades
IUPAC Name |
(2-oxoazepan-1-yl)methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NO3P/c17-15-9-5-2-6-11-16(15)13-20(18,19)12-10-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPXJIMRMKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CP(=O)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)


![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
![N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B5534193.png)



![2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
